4-Methoxy-3,6-dihydro-2H-pyran

Descripción

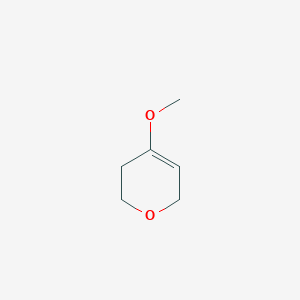

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-3,6-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-7-6-2-4-8-5-3-6/h2H,3-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMHNRHLQAABPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169567 | |

| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17327-22-9 | |

| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17327-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017327229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dihydro-4-methoxy-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxy-3,6-dihydro-2H-pyran CAS number 17327-22-9

An In-depth Technical Guide to 4-Methoxy-3,6-dihydro-2H-pyran

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 17327-22-9), a versatile heterocyclic compound with significant applications in modern organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical properties, an efficient and improved synthesis protocol, and its primary utility as a protecting group for hydroxyl functionalities. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical resource for leveraging this valuable synthetic intermediate.

Introduction: The Strategic Value of a Unique Vinyl Ether

In the landscape of synthetic organic chemistry, the strategic manipulation of functional groups is paramount. This compound, also known as 5,6-Dihydro-4-methoxy-2H-pyran, has emerged as a reagent of considerable interest. It is a cyclic vinyl ether whose structure lends itself to specific and valuable reactivity. The pyran scaffold is a privileged motif found in a vast array of natural products and pharmaceuticals, often imparting desirable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1][2]

This guide moves beyond a simple datasheet to offer a deeper, field-proven perspective. We will explore not just what this reagent does, but why it is often a superior choice, particularly in the context of protecting group chemistry, where it offers distinct advantages over more traditional reagents like 2,3-dihydro-4H-pyran (DHP).

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. This compound is a colorless to pale yellow liquid with a characteristically sweet, ether-like odor.[3][4]

Core Properties

The key physical and safety data for this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 17327-22-9 | [5][6] |

| Molecular Formula | C₆H₁₀O₂ | [5] |

| Molecular Weight | 114.14 g/mol | [6] |

| IUPAC Name | This compound | [7] |

| Synonyms | 5,6-Dihydro-4-methoxy-2H-pyran, 4-Methoxy-5,6-dihydropyran | [8] |

| Density | 1.022 g/mL at 25 °C | [9] |

| Boiling Point | 59 °C at 20 mmHg | [9] |

| Refractive Index (n20/D) | 1.462 | [9] |

| Flash Point | 46 °C (114.8 °F) - closed cup | |

| GHS Hazard | H226: Flammable liquid and vapor | [7][9] |

Spectroscopic Data

Spectroscopic data is crucial for reaction monitoring and product confirmation. While detailed spectra are available from suppliers, the key identifiers are:

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methoxy group, the vinylic proton, and the three methylene groups of the dihydropyran ring.

-

IR Spectroscopy: The infrared spectrum prominently features C-O ether stretches and C=C stretching from the vinyl ether moiety.[7]

Synthesis: An Optimized Protocol for a High-Value Reagent

Historically, the widespread adoption of this compound has been hampered by its high cost, which is a direct reflection of challenges in its synthesis and purification.[10] The classical Brønsted acid-catalyzed elimination of methanol from its precursor, 4,4-dimethoxytetrahydropyran, often results in low yields and contamination with byproducts having very similar boiling points, making purification by distillation difficult.[10]

A significantly more efficient and reliable method involves a Lewis acid-driven elimination, which proceeds under milder conditions and offers a cleaner reaction profile.[10][11]

Rationale for an Improved Methodology

The choice of Titanium tetrachloride (TiCl₄) as a Lewis acid catalyst is strategic. TiCl₄ coordinates strongly with the oxygen atoms of the dimethyl acetal, facilitating the departure of one methoxy group to form a stable oxocarbenium ion intermediate. This targeted activation allows the subsequent elimination to occur at a much lower temperature (-78 °C) than traditional methods, minimizing the formation of oligomeric residues and other side products.[10] The use of a strong, non-nucleophilic base like pyridine followed by potassium hydroxide (KOH) is critical for quenching the reaction and driving the elimination to completion.[10]

Experimental Protocol: TiCl₄-Driven Elimination

This protocol is adapted from established literature to provide a robust and scalable synthesis.[10]

Step 1: Reaction Setup

-

To a stirred solution of 4,4-dimethoxytetrahydropyran (1.0 eq, e.g., 50.2 g, 0.34 mol) in anhydrous dichloromethane (CH₂Cl₂) (e.g., 500 mL) under an inert atmosphere (Nitrogen or Argon), cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add Titanium tetrachloride (TiCl₄) (1.1 eq, e.g., 41.4 mL, 0.38 mol) to the solution over 2 minutes. The solution will typically turn a deep color.

-

Stir the reaction mixture at -78 °C for 1 hour.

Step 2: Quench and Elimination

-

While maintaining the temperature at -78 °C, add pyridine (5.0 eq, e.g., 137.5 mL, 1.7 mol) to the reaction mixture.

-

Follow this with the addition of finely ground, dried potassium hydroxide (KOH) (e.g., 108 g).

-

After stirring for 20 minutes at -78 °C, allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours.

Step 3: Work-up and Purification

-

Monitor the reaction by TLC (hexane–EtOAc 1:1 v/v) to ensure the disappearance of the starting material and the intermediate tetrahydropyran-4-one.[10] If the ketone is still present, add more KOH.

-

Pour the reaction mixture into diethyl ether (Et₂O) (e.g., 1 L) and filter through a pad of Celite® to remove inorganic salts.

-

Wash the filter cake with additional Et₂O.

-

Concentrate the combined organic filtrates under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Caption: Optimized synthesis of this compound.

Reactivity and Application as a Protecting Group

The primary application of this compound is in the protection of hydroxyl groups. It forms a 4-methoxytetrahydropyran-4-yl (MTHP) acetal, which serves as a robust shield for alcohols during subsequent synthetic transformations.[10]

The MTHP Acetal: A Superior Protective Strategy

The MTHP protecting group offers two key advantages over the more common tetrahydropyranyl (THP) group, which is formed using dihydropyran (DHP):

-

No New Stereocenter: The reaction of an alcohol with DHP creates a new chiral center, leading to a mixture of diastereomers. This complicates purification and spectroscopic analysis. In contrast, the MTHP group is introduced via addition to a symmetrical ketal precursor, so no new stereocenter is formed.[10]

-

Comparable Stability: MTHP acetals exhibit a stability profile similar to THP acetals, being stable to most basic, organometallic, and nucleophilic reagents, yet easily cleaved under acidic conditions.[10]

Caption: General workflow for MTHP protection and deprotection.

Experimental Protocol: Alcohol Protection

Step 1: Acetal Formation

-

Dissolve the alcohol substrate (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Add this compound (1.2-1.5 eq).

-

Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) (0.01-0.05 eq).

-

Stir the reaction at room temperature and monitor by TLC until the starting alcohol is consumed.

Step 2: Work-up

-

Quench the reaction by adding a small amount of a mild base, such as triethylamine or a saturated solution of sodium bicarbonate.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting MTHP-protected alcohol can often be used without further purification, or it can be purified by silica gel chromatography if necessary.

Deprotection

The MTHP group is readily cleaved under mild acidic conditions, regenerating the free hydroxyl group. A common procedure involves stirring the protected compound in a protic solvent like methanol or ethanol with a catalytic amount of acid (e.g., PPTS, acetic acid) until the reaction is complete.

Relevance in Drug Discovery and Development

The tetrahydropyran (THP) ring is a prevalent structural motif in a wide range of biologically active natural products and approved pharmaceutical agents.[1][2][12] Its inclusion in a molecule can significantly influence its physicochemical properties, often leading to improved aqueous solubility, better metabolic stability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles when compared to analogous carbocyclic systems.[1]

While this compound is primarily used as a protecting group reagent, its product—the MTHP ether—introduces this valuable tetrahydropyran core. Furthermore, the enol ether functionality makes it a potential candidate for various chemical transformations, including cycloaddition reactions, which can be used to build molecular complexity rapidly.[3] Therefore, it serves not only as a tool for synthesis but also as a versatile building block for introducing a pharmaceutically relevant scaffold into potential drug candidates.

Safety and Handling

As a flammable liquid, this compound must be handled with appropriate precautions.[9]

-

Handling: Use in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[5] Ground all equipment to prevent static discharge. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6] Recommended storage temperature is often 2-8°C.[6]

Conclusion

This compound (CAS 17327-22-9) is more than a mere alternative to traditional protecting group reagents; it represents a refined tool for the modern synthetic chemist. Its ability to form MTHP acetals without introducing unwanted diastereomerism addresses a significant drawback of classical THP protection. The development of efficient, Lewis acid-mediated synthetic routes has made this reagent more accessible, enabling its broader application. For researchers in drug development, its role extends beyond protection, offering a gateway to incorporating the valuable tetrahydropyran motif into complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers scientists to fully exploit its synthetic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 17327-22-9: 3,6-Dihydro-4-methoxy-2H-pyran [cymitquimica.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. This compound 97% | CAS: 17327-22-9 | AChemBlock [achemblock.com]

- 6. 17327-22-9|this compound|BLD Pharm [bldpharm.com]

- 7. 3,6-dihydro-4-methoxy-2H-pyran | C6H10O2 | CID 87051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound; 4-Methoxy-5,6-dihydropyran | Chemrio [chemrio.com]

- 9. This compound, CAS No. 17327-22-9 - iChemical [ichemical.com]

- 10. 2024.sci-hub.ru [2024.sci-hub.ru]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of 4-Methoxy-3,6-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3,6-dihydro-2H-pyran (CAS No. 17327-22-9) is a heterocyclic organic compound with significant applications in synthetic chemistry.[1] Its structural features make it a valuable reagent, particularly as a protecting group for hydroxyl functionalities in the synthesis of complex molecules.[2] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of the synthetic workflow. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in reactions, and purification. A summary of its key physical properties is presented below.

| Physical Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [1][3] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.022 g/mL at 25 °C | [4] |

| Boiling Point | 59 °C at 20 mmHg | [4] |

| Refractive Index | n20/D 1.462 | [4] |

| CAS Number | 17327-22-9 | [1][3] |

Experimental Protocols

Synthesis of this compound

An efficient synthesis of this compound involves the elimination of methanol from 4,4-dimethoxytetrahydropyran, driven by a Lewis acid such as titanium tetrachloride (TiCl₄).[5]

Materials:

-

4,4-dimethoxytetrahydropyran

-

Dichloromethane (CH₂Cl₂)

-

Titanium tetrachloride (TiCl₄)

-

Pyridine

-

Potassium hydroxide (KOH)

-

Diethyl ether (Et₂O)

-

Triethylamine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 4,4-dimethoxytetrahydropyran in dichloromethane is cooled to -78 °C.[5]

-

Titanium tetrachloride is added to the stirred solution over a short period.[5]

-

After stirring for one hour, pyridine is added, followed by ground, dried potassium hydroxide.[5]

-

The reaction is allowed to warm to room temperature and stirred for an additional hour.[5]

-

The reaction mixture is then poured into diethyl ether and filtered.[5]

-

The filtrate is washed sequentially with water and saturated brine, then dried over magnesium sulfate.[5]

-

The solvent is removed under reduced pressure.[5]

-

Triethylamine is added to the residue, which is then purified by fractional distillation under reduced pressure to yield this compound.[5]

Mandatory Visualization

As extensive research did not yield any specific biological signaling pathways directly involving this compound, the following diagram illustrates the experimental workflow for its chemical synthesis. The compound's primary role is in facilitating complex organic syntheses as a protecting group, rather than direct biological interaction.[2]

Conclusion

This technical guide consolidates the essential physical properties of this compound, providing a quick reference for laboratory and development settings. The detailed synthesis protocol offers a practical guide for its preparation. While this compound is a cornerstone in synthetic organic chemistry, particularly as a protecting agent, its direct biological activities and involvement in signaling pathways are not documented in current scientific literature. Future research may yet uncover roles for this and similar dihydropyran derivatives in medicinal chemistry and drug discovery.

References

4-Methoxy-3,6-dihydro-2H-pyran molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-3,6-dihydro-2H-pyran, a heterocyclic compound with applications in organic synthesis.

Chemical Identity and Molecular Properties

This compound is a cyclic ether with the chemical formula C6H10O2.[1][2][3][4] Its molecular structure consists of a dihydropyran ring substituted with a methoxy group.

Table 1: Molecular Formula and Weight

| Property | Value |

| Molecular Formula | C6H10O2[1][2][3][4] |

| Molecular Weight | 114.14 g/mol [2][4] |

| IUPAC Name | This compound[1][2] |

| Canonical SMILES | COC1=CCOCC1[1][2][4] |

| InChI Key | FSMHNRHLQAABPS-UHFFFAOYSA-N[2][4] |

| CAS Number | 17327-22-9[1][2][3][4] |

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Liquid[4] |

| Density | 1.022 g/mL at 25 °C[4][5] |

| Boiling Point | 59 °C at 20 mmHg[4][5] |

| Refractive Index | n20/D 1.462[4][5] |

| Flash Point | 46 °C (114.8 °F) - closed cup[4] |

| Purity | Typically available at 95% or 97% purity[1][4] |

Applications in Organic Synthesis

This compound serves as a valuable reagent in organic chemistry, primarily as a protecting group for hydroxyl functions. Its application has been noted in the solid-phase synthesis of oligoribonucleotides and for the protection of chiral alcohols.

The diagram below illustrates the general workflow of using this compound as a protecting group for an alcohol.

Experimental Protocols

Detailed, step-by-step experimental protocols for specific reactions involving this compound are highly dependent on the substrate and desired outcome. Researchers should refer to specific literature methods for the synthesis of interest. The general procedure for the protection of an alcohol involves reacting the alcohol with this compound in the presence of a catalytic amount of acid. Deprotection is typically achieved by treatment with aqueous acid.

Safety and Handling

This compound is a flammable liquid and vapor.[5] Appropriate safety precautions, including working in a well-ventilated fume hood and avoiding ignition sources, should be taken. Personal protective equipment such as safety goggles, gloves, and a lab coat are essential. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound 97% | CAS: 17327-22-9 | AChemBlock [achemblock.com]

- 2. 3,6-dihydro-4-methoxy-2H-pyran | C6H10O2 | CID 87051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,6-Dihydro-4-methoxy-2H-pyran [webbook.nist.gov]

- 4. 5,6-Dihydro-4-methoxy-2H-pyran 95 17327-22-9 [sigmaaldrich.com]

- 5. This compound, CAS No. 17327-22-9 - iChemical [ichemical.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-Methoxy-3,6-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methoxy-3,6-dihydro-2H-pyran. This enol ether is a valuable building block in organic synthesis, particularly in the formation of C-glycosides and other complex molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, structural confirmation, and purity assessment.

Introduction

This compound is a heterocyclic compound featuring a dihydropyran ring substituted with a methoxy group at the vinylic position. Its structure presents a unique set of proton and carbon environments, which are clearly distinguishable by NMR spectroscopy. This guide will detail the experimentally observed chemical shifts and coupling constants, providing a baseline for researchers working with this compound.

Experimental Protocols

The following provides a typical experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K (25 °C).

-

¹H NMR Spectroscopy: A standard one-pulse sequence is used. Key acquisition parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary to encompass all carbon signals. Due to the lower natural abundance of ¹³C, a greater number of scans is required to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ exhibits four distinct signals corresponding to the different proton environments in the molecule. The assignments are summarized in Table 1.

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 4.65 | t | 1.8 | 1H |

| H-2 | 4.07 | q | 2.8 | 2H |

| H-6 | 3.75 | t | 5.4 | 2H |

| -OCH₃ | 3.54 | s | - | 3H |

| H-5 | 2.14 | m | - | 2H |

Note: Data extracted from a doctoral thesis and may be subject to minor variations based on experimental conditions.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound shows six signals, corresponding to each of the unique carbon atoms in the molecule. The chemical shifts are presented in Table 2.

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 | 152.1 |

| C-3 | 91.1 |

| C-2 | 66.8 |

| C-6 | 61.1 |

| -OCH₃ | 55.4 |

| C-5 | 25.1 |

Note: Definitive experimental data from publicly accessible databases is limited. These values represent the most reliable assignments based on available information and spectral prediction tools.

Structural Assignment and Signal Correlation

The assignment of the NMR signals is based on chemical shift theory, multiplicity patterns, and integration values. The logical workflow for these assignments is depicted in the following diagram.

Caption: Correlation of NMR signals to the molecular structure.

The diagram above illustrates the logical connections between the observed ¹H and ¹³C NMR signals and the corresponding atoms in the this compound molecule. Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively establish these correlations.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinct and interpretable fingerprint of the molecule. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this versatile chemical intermediate. Accurate interpretation of this spectral data is fundamental to ensuring the identity and purity of the compound in research and development settings.

An In-depth Technical Guide to Tetrahydro-6-methyl-2H-pyran-2-one: A Pyran Derivative for Scientific and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyran derivative, Tetrahydro-6-methyl-2H-pyran-2-one, with the molecular formula C6H10O2. The IUPAC name for this compound is Tetrahydro-6-methyl-2H-pyran-2-one . It is also commonly known by other names such as δ-Hexalactone and 5-Hydroxyhexanoic acid lactone.[1] This document details its physicochemical properties, provides established experimental protocols for its synthesis and analysis, and explores its potential biological activities relevant to drug discovery and development. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and conceptual pathways are visualized using the DOT language for Graphviz.

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physicochemical and spectroscopic data for Tetrahydro-6-methyl-2H-pyran-2-one is presented below. This data is crucial for its identification, characterization, and application in experimental settings.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H10O2 | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| CAS Number | 823-22-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 114-117 °C at 18-19 mmHg | [2] |

| Octanol/Water Partition Coefficient (logP) | 0.8 (Predicted) | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of Tetrahydro-6-methyl-2H-pyran-2-one. The expected spectroscopic characteristics are summarized below.

| Spectroscopic Technique | Key Features |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Signals corresponding to the methyl group, the methine proton adjacent to the ring oxygen, and the methylene protons of the pyran ring. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Resonances for the carbonyl carbon, the methine carbon, the methylene carbons, and the methyl carbon. |

| IR (Infrared) Spectroscopy | A strong absorption band characteristic of the ester carbonyl group (C=O) is expected around 1720-1740 cm⁻¹. |

| MS (Mass Spectrometry) | The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Tetrahydro-6-methyl-2H-pyran-2-one are provided in this section. These protocols are based on established procedures for pyran-2-one derivatives and can be adapted by researchers for their specific needs.

Synthesis of Tetrahydro-6-methyl-2H-pyran-2-one

A common and effective method for the synthesis of δ-lactones such as Tetrahydro-6-methyl-2H-pyran-2-one is through the Baeyer-Villiger oxidation of the corresponding cyclic ketone. An alternative approach involves the hydrogenation and subsequent dehydration of a pyrone precursor.[4]

Protocol: Synthesis via Baeyer-Villiger Oxidation

-

Preparation of the Precursor: The synthesis starts with the preparation of 2-methylcyclopentanone.

-

Oxidation: The 2-methylcyclopentanone is then subjected to Baeyer-Villiger oxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure Tetrahydro-6-methyl-2H-pyran-2-one.[5]

Purification and Analysis

Protocol: Purification by Column Chromatography

-

Stationary Phase: Silica gel is used as the stationary phase.

-

Eluent System: A mixture of hexane and ethyl acetate in a suitable ratio is used as the mobile phase.

-

Fraction Collection: The fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The solvent is removed from the pooled pure fractions under reduced pressure to obtain the purified compound.[6]

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent.

-

Injection: The sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

Mass Spectrometry: The separated components are then introduced into the mass spectrometer for ionization and detection, providing information on the molecular weight and fragmentation pattern.[7]

Biological Activity and Potential Applications in Drug Development

Pyran-2-one derivatives have been reported to possess a range of biological activities, making them interesting scaffolds for drug discovery.

Antifungal Activity

Table 1: Antifungal Activity of 4-methyl-6-alkyl-2H-pyran-2-ones [8]

| Compound | ED50 (µg/mL) against Sclerotium rolfsii |

| 4-methyl-6-butyl-α-pyrone | 15-50 |

| 4-methyl-6-pentyl-α-pyrone | 15-50 |

| 4-methyl-6-hexyl-α-pyrone | 15-50 |

| 4-methyl-6-heptyl-α-pyrone | 15-50 |

Anticancer Activity

Derivatives of pyran-2-one have also been investigated for their potential as anticancer agents. Although specific IC50 values for Tetrahydro-6-methyl-2H-pyran-2-one against cancer cell lines were not found in the provided search results, related pyran and quinoline derivatives have shown promising cytotoxic effects. For example, certain novel tetrahydroquinoline derivatives exhibited significant anticancer activity with IC50 values below 100 μM against MCF-7, HepG2, and A549 cell lines.[9]

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action for the biological activities of Tetrahydro-6-methyl-2H-pyran-2-one is not yet fully elucidated. However, based on studies of similar compounds, some potential mechanisms can be proposed. The lactone ring system is a common feature in many biologically active natural products and can be involved in various cellular processes. For instance, a structurally related compound, 6-pentyl-2H-pyran-2-one, has been shown to affect the TOR (Target of Rapamycin) signaling pathway in the phytopathogenic oomycete Peronophythora litchii. This suggests that Tetrahydro-6-methyl-2H-pyran-2-one could potentially modulate similar pathways in other organisms.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and a proposed signaling pathway relevant to the study of Tetrahydro-6-methyl-2H-pyran-2-one.

Conclusion

Tetrahydro-6-methyl-2H-pyran-2-one is a pyran derivative with potential applications in the fields of medicinal chemistry and drug development. This guide has provided a detailed overview of its chemical properties, along with robust protocols for its synthesis and analysis. While direct quantitative data on its biological activities are still emerging, the known antifungal and anticancer properties of related pyran-2-one derivatives suggest that this compound warrants further investigation. The proposed involvement in key signaling pathways, such as the TOR pathway, offers a promising avenue for future research into its mechanism of action. This technical guide serves as a valuable resource for scientists and researchers interested in exploring the therapeutic potential of this and similar pyran-based scaffolds.

References

- 1. 2H-Pyran-2-one, tetrahydro-6-methyl- [webbook.nist.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 6-methyltetrahydro-2H-pyran-2-ol | C6H12O2 | CID 12663236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-3,6-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3,6-dihydro-2H-pyran, a heterocyclic compound with applications in organic synthesis. This document details its chemical identity, physical and spectral properties, synthesis, and its role as a protecting group. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current scientific literature, this guide will touch upon the known biological activities of the broader class of pyran derivatives to provide a context for potential future research.

Chemical Identity and Synonyms

This compound is a cyclic vinyl ether. A comprehensive list of its identifiers and synonyms is provided below to facilitate cross-referencing in chemical databases and literature.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 17327-22-9[1] |

| PubChem CID | 87051[2] |

| Molecular Formula | C₆H₁₀O₂[1] |

| Molecular Weight | 114.14 g/mol |

| InChI Key | FSMHNRHLQAABPS-UHFFFAOYSA-N[3] |

| Canonical SMILES | COC1=CCOCC1[1] |

Common Synonyms:

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented in the following tables for easy reference and comparison.

Table 2.1: Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to yellow liquid | [4] |

| Boiling Point | 59 °C at 20 mmHg | [5] |

| Density | 1.022 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.462 | [5] |

| Flash Point | 46 °C | |

| Solubility | Soluble in methanol.[6] Information on solubility in other organic solvents like ethanol, DMSO, and dichloromethane is not readily available in the searched literature. |

Table 2.2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data is available but specific peak assignments were not found in the search results. |

| ¹³C NMR | Spectral data is available but specific peak assignments were not found in the search results. |

| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is available. |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry data is available. |

Synthesis of this compound

An efficient method for the synthesis of this compound involves the titanium tetrachloride (TiCl₄)-mediated elimination of methanol from 4,4-dimethoxytetrahydropyran.[7]

Experimental Protocol: Synthesis via Methanol Elimination

This protocol is based on the procedure described by Gaffney et al.[7]

Materials:

-

4,4-dimethoxytetrahydropyran

-

Dichloromethane (CH₂Cl₂)

-

Titanium tetrachloride (TiCl₄)

-

Pyridine

-

Potassium hydroxide (KOH), ground and dried

Procedure:

-

Dissolve 4,4-dimethoxytetrahydropyran in dichloromethane in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add titanium tetrachloride to the stirred solution over a period of 2 minutes.

-

Allow the reaction to stir for 1 hour at -78 °C.

-

Add pyridine to the reaction mixture, followed by the addition of ground and dried potassium hydroxide.

-

The product, this compound, can then be isolated and purified from the reaction mixture.

Note: This is a summary of the procedure. For detailed quantities, workup, and purification methods, refer to the original publication.

Synthesis Workflow Diagram

References

- 1. This compound 97% | CAS: 17327-22-9 | AChemBlock [achemblock.com]

- 2. 3,6-dihydro-4-methoxy-2H-pyran | C6H10O2 | CID 87051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,6-Dihydro-4-methoxy-2H-pyran [webbook.nist.gov]

- 4. 3,4-dihydro-2-methoxy-2H-pyran | C6H10O2 | CID 91538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CAS No. 17327-22-9 - iChemical [ichemical.com]

- 6. 3,4-DIHYDRO-2-METHOXY-2H-PYRAN CAS#: 4454-05-1 [m.chemicalbook.com]

- 7. 2024.sci-hub.ru [2024.sci-hub.ru]

Boiling point and density of 4-Methoxy-3,6-dihydro-2H-pyran

An In-depth Technical Guide to 4-Methoxy-3,6-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of this compound (CAS No. 17327-22-9), a versatile reagent in organic synthesis.

Core Physicochemical Data

The empirical formula for this compound is C₆H₁₀O₂. Key quantitative data for this compound are summarized in the table below, providing a ready reference for experimental planning and execution.

| Property | Value | Conditions |

| Boiling Point | 59 °C | at 20 mmHg (lit.)[1][2] |

| Density | 1.022 g/mL | at 25 °C (lit.)[1][2] |

| Refractive Index | n20/D 1.462 | (lit.)[1][2] |

| Molecular Weight | 114.14 g/mol |

Experimental Protocols

While specific experimental determinations for the boiling point and density of this compound are not detailed in the public literature, standard laboratory procedures would be employed. The following represents a generalized protocol for the determination of these properties.

Synthesis of this compound

An efficient synthesis of 4-methoxy-5,6-dihydro-2H-pyran involves the TiCl₄ driven elimination of methanol from 4,4-dimethoxytetrahydropyran.[3] To a stirred solution of 4,4-dimethoxytetrahydropyran in dichloromethane at -78 °C, titanium tetrachloride is added. After the reaction is complete, the acid catalyst is quenched, and the resulting enol ether, this compound, is purified by distillation.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which has a boiling point reported at reduced pressure, a vacuum distillation setup is required.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

Procedure:

-

A sample of purified this compound is placed in the round-bottom flask.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.

-

The vacuum pump is started, and the pressure is lowered to the desired level (e.g., 20 mmHg) as measured by the manometer.

-

The sample is heated gently using the heating mantle.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer and in the condenser. This temperature is the boiling point at the recorded pressure.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property.

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with the sample of this compound.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The pycnometer is removed from the bath, carefully dried, and its mass is determined again.

-

The mass of the sample is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide on the Spectral Data of 4-Methoxy-3,6-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-Methoxy-3,6-dihydro-2H-pyran (CAS No: 17327-22-9). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide includes tabulated spectral data for easy reference, detailed experimental protocols for the synthesis and spectral analyses, and logical diagrams to illustrate the synthetic workflow.

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.65 | t | H-5 |

| 4.05 | q | H-2 |

| 3.51 | s | OCH₃ |

| 2.29 | m | H-3 |

| 2.08 | m | H-6 |

Note: Data is referenced to a typical spectrum and may vary slightly based on experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 152.8 | C-4 |

| 99.8 | C-5 |

| 65.0 | C-2 |

| 55.4 | OCH₃ |

| 28.5 | C-3 |

| 23.1 | C-6 |

Note: Data is referenced to a typical spectrum and may vary slightly based on experimental conditions.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930 | Medium | C-H stretch (alkane) |

| 1670 | Strong | C=C stretch (enolether) |

| 1210 | Strong | C-O stretch (enolether) |

| 1080 | Strong | C-O stretch (ether) |

Note: Data represents major absorption bands and may not be exhaustive.

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 114 | 45 | [M]⁺ |

| 83 | 100 | [M - OCH₃]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 43 | 65 | [C₃H₇]⁺ |

Note: Fragmentation patterns can vary based on the ionization method.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of the presented spectral data.

Synthesis of this compound[1]

This protocol is adapted from an efficient synthesis method.[1]

Materials:

-

4,4-Dimethoxytetrahydropyran

-

Titanium (IV) chloride (TiCl₄)

-

Pyridine

-

Potassium hydroxide (KOH)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Celite®

Procedure:

-

A solution of 4,4-dimethoxytetrahydropyran (50.2 g, 0.34 mol) in dichloromethane (500 mL) is cooled to -78 °C.

-

Titanium (IV) chloride (41.4 mL, 0.38 mol) is added to the stirred solution over a period of 2 minutes.

-

After stirring for 1 hour at -78 °C, pyridine (137.5 mL, 1.7 mol) is added, followed by the addition of ground potassium hydroxide (108 g).

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The mixture is then poured into diethyl ether (1 L) and filtered through Celite®. The filter cake is washed with additional diethyl ether.

-

The combined organic phases are concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by distillation under reduced pressure to afford this compound.

Spectral Data Acquisition

¹H and ¹³C NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound.

-

Standard: Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

¹H NMR: Standard single-pulse experiments are used. The spectral width is typically set to encompass all proton signals (e.g., 0-10 ppm).

-

¹³C NMR: Proton-decoupled pulse sequences are typically employed to obtain singlets for each carbon atom. The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Method: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Procedure (Thin Film): A drop of the neat liquid is placed on one salt plate, and the second plate is placed on top to create a thin film. The spectrum is then recorded.

Mass Spectrometry (MS):

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of volatile compounds.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Procedure (GC-MS): The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the fragments are detected.

Visualizations

The following diagrams illustrate the synthesis workflow for this compound.

Caption: Synthesis of this compound.

Caption: Purification workflow for the final product.

References

An In-depth Technical Guide to 4-Methoxy-3,6-dihydro-2H-pyran: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3,6-dihydro-2H-pyran (MDHP), a valuable reagent in modern organic synthesis. The document details its discovery and historical context, focusing on its primary application as a precursor to the 4-methoxytetrahydropyran-4-yl (MTHP) protecting group. A thorough examination of the synthetic routes to MDHP is presented, including the traditional Brønsted acid-catalyzed elimination and a significantly improved titanium tetrachloride-mediated protocol. Detailed experimental procedures, quantitative data, and spectroscopic information are provided to offer practical insights for laboratory applications. Furthermore, the guide explores the utility of the MTHP protecting group in the synthesis of complex molecules, particularly within the realm of drug discovery and natural product synthesis, highlighting its advantages over traditional protecting groups like the tetrahydropyranyl (THP) ether.

Introduction: The Advent of a Symmetrical Protecting Group Precursor

This compound (MDHP) is a cyclic enol ether that has garnered significant interest in the field of organic chemistry, primarily as a precursor to the 4-methoxytetrahydropyran-4-yl (MTHP) protecting group. The MTHP group offers a key advantage over the widely used tetrahydropyranyl (THP) protecting group by avoiding the formation of diastereomers upon reaction with chiral alcohols, a consequence of the symmetrical nature of the MTHP acetal. This attribute simplifies purification and characterization processes in complex multi-step syntheses.

This guide will delve into the historical development of MDHP, from its initial, often challenging, synthesis to more recent, efficient preparatory methods. It will provide a detailed, practical examination of the experimental protocols for its synthesis and the subsequent installation of the MTHP protecting group. The applications of this protecting group strategy in the synthesis of pharmaceuticals and natural products will also be highlighted.

Discovery and Historical Context

The synthesis of this compound was known in the chemical literature for a considerable period before efficient and high-yielding methods became widely accessible. For over three decades, the primary route to MDHP involved the Brønsted acid-catalyzed elimination of methanol from its precursor, 4,4-dimethoxytetrahydropyran. However, this method was often plagued by low yields and difficult purification, which limited the widespread adoption of the corresponding MTHP protecting group. The high cost and limited availability of MDHP were direct consequences of these synthetic challenges.

A significant advancement in the synthesis of MDHP was reported in 2008 by Gaffney and coworkers, who developed a titanium tetrachloride (TiCl₄) driven elimination of methanol from 4,4-dimethoxytetrahydropyran.[1] This improved procedure provided MDHP in significantly higher yields and purity, making this valuable reagent more accessible to the synthetic community.

Synthesis of this compound

The synthesis of MDHP is a two-stage process that begins with the preparation of the key intermediate, 4,4-dimethoxytetrahydropyran, from the commercially available tetrahydropyran-4-one.

Synthesis of the Precursor: 4,4-Dimethoxytetrahydropyran

The initial step involves the conversion of tetrahydropyran-4-one to its dimethyl acetal, 4,4-dimethoxytetrahydropyran. This is a standard acid-catalyzed ketalization reaction.

Elimination of Methanol to Yield this compound

Two primary methods exist for the conversion of 4,4-dimethoxytetrahydropyran to MDHP.

The traditional approach utilizes a Brønsted acid to catalyze the elimination of one equivalent of methanol. This reaction is typically driven by distillation to remove the methanol byproduct and shift the equilibrium towards the desired enol ether. However, this method often suffers from side reactions and incomplete conversion, leading to challenging purifications.

A more efficient and higher-yielding method employs titanium tetrachloride as a Lewis acid to promote the elimination of methanol.[1] This procedure offers a cleaner reaction profile and simplifies the isolation of pure MDHP.

Experimental Protocols

Preparation of 4,4-Dimethoxytetrahydropyran

Materials:

-

Tetrahydropyran-4-one

-

Methanol, anhydrous

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Sodium bicarbonate, saturated aqueous solution

-

Dichloromethane

Procedure:

-

To a solution of tetrahydropyran-4-one (1 equivalent) in anhydrous methanol and trimethyl orthoformate, add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Remove the volatile components under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4,4-dimethoxytetrahydropyran, which can often be used in the next step without further purification.

Preparation of this compound (Improved TiCl₄ Method)[1]

Materials:

-

4,4-Dimethoxytetrahydropyran

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Pyridine, anhydrous

-

Potassium hydroxide (KOH), ground and dried

Procedure:

-

To a stirred solution of 4,4-dimethoxytetrahydropyran (1 equivalent) in anhydrous dichloromethane at -78 °C, add titanium tetrachloride (1.1 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous pyridine (5 equivalents) followed by ground, dried potassium hydroxide.

-

Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation to yield this compound.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL) | Refractive Index (n²⁰/D) |

| Tetrahydropyran-4-one | C₅H₈O₂ | 100.12 | 166 / 760 | 1.089 | 1.453 |

| 4,4-Dimethoxytetrahydropyran | C₇H₁₄O₃ | 146.18 | 61-63 / 11 | 1.028 | 1.437 |

| This compound | C₆H₁₀O₂ | 114.14 | 59 / 20 | 1.022 | 1.462 |

| Reaction | Precursor | Method | Yield (%) | Reference |

| Tetrahydropyran-4-one → 4,4-Dimethoxytetrahydropyran | Tetrahydropyran-4-one | Acid-catalyzed ketalization | >90 | General |

| 4,4-Dimethoxytetrahydropyran → this compound | 4,4-Dimethoxytetrahydropyran | Brønsted Acid-Catalyzed Elimination | 55-60 | [1] |

| 4,4-Dimethoxytetrahydropyran → this compound | 4,4-Dimethoxytetrahydropyran | TiCl₄-Mediated Elimination | ~85 | [1] |

Spectroscopic Data

This compound

-

¹H NMR (CDCl₃, 400 MHz): δ 4.65 (t, J = 3.8 Hz, 1H), 4.11 (q, J = 2.8 Hz, 2H), 3.75 (t, J = 5.6 Hz, 2H), 3.56 (s, 3H), 2.31 (m, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 153.1, 98.7, 65.9, 64.8, 55.4, 28.5.

-

FTIR (neat, cm⁻¹): 2940, 2835, 1675 (C=C), 1440, 1380, 1200, 1080 (C-O).

-

Mass Spectrum (EI, m/z): 114 (M⁺), 99, 83, 71, 55, 43.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a precursor to the 4-methoxytetrahydropyran-4-yl (MTHP) protecting group for alcohols. The MTHP group offers several advantages over the more conventional tetrahydropyranyl (THP) group.

The MTHP Protecting Group

The reaction of an alcohol with MDHP under acidic catalysis affords the corresponding MTHP ether. This acetal is stable to a wide range of reaction conditions, including basic, organometallic, and reducing environments, yet can be readily cleaved under mild acidic conditions to regenerate the alcohol.

Advantages over the THP Protecting Group

-

No new stereocenter: The key advantage of the MTHP group is that its formation does not introduce a new stereocenter, thus avoiding the formation of diastereomeric mixtures when protecting chiral alcohols. This simplifies purification and spectral analysis.

-

Similar Stability: The MTHP group exhibits a stability profile similar to that of the THP group, making it a suitable replacement in many synthetic sequences.

Applications in Complex Molecule Synthesis

The MTHP protecting group has found application in the synthesis of various complex natural products and pharmaceutically relevant molecules. Its use is particularly advantageous in multi-step syntheses where the avoidance of diastereomers is crucial for maintaining synthetic efficiency. For instance, the MTHP group has been employed in the synthesis of complex carbohydrates and nucleosides, where the protection of multiple hydroxyl groups is often required.

Conclusion

This compound is a valuable synthetic intermediate that provides access to the symmetrical MTHP protecting group. The historical challenges associated with its synthesis have been largely overcome by the development of an efficient titanium tetrachloride-mediated elimination protocol. This has made the MTHP group a more accessible and attractive alternative to the traditional THP group, particularly in the synthesis of chiral molecules where the avoidance of diastereomer formation is paramount. For researchers, scientists, and drug development professionals engaged in complex organic synthesis, a thorough understanding of the synthesis and application of MDHP and the corresponding MTHP protecting group is essential for the design and execution of efficient and elegant synthetic strategies.

References

Chemical structure and stereochemistry of 4-Methoxy-3,6-dihydro-2H-pyran

An In-depth Technical Guide to 4-Methoxy-3,6-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for this compound.

Chemical Structure and Identification

This compound is a heterocyclic organic compound. Its structure consists of a six-membered dihydropyran ring with a methoxy group attached to the enol ether carbon.

Molecular Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₆H₁₀O₂ | [1][2][3] |

| Molecular Weight | 114.14 g/mol | [1] |

| CAS Number | 17327-22-9 | [1][2][4] |

| InChI | InChI=1S/C6H10O2/c1-7-6-2-4-8-5-3-6/h2H,3-5H2,1H3 | [1][2] |

| InChIKey | FSMHNRHLQAABPS-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CCOCC1 |[3] |

Structural Diagram

Stereochemistry

This compound is an achiral molecule. The structure does not contain any stereocenters (chiral carbons), and the double bond within the ring does not give rise to geometric isomerism in a way that would create stable, isolable stereoisomers under normal conditions. The IUPAC Standard InChIKey, FSMHNRHLQAABPS-UHFFFAOYSA-N, also indicates a non-stereospecific structure.[1]

Physicochemical and Spectroscopic Data

Physical Properties

The following table summarizes key physical properties of this compound.

| Property | Value | Conditions |

| Density | 1.022 g/mL | at 25 °C |

| Boiling Point | 59 °C | at 20 mmHg |

| Flash Point | 46 °C | - |

| Refractive Index (n20/D) | 1.462 | - |

| Vapor Pressure | 3.07 mmHg | at 25 °C |

| Table compiled from iChemical.[4] |

Spectroscopic Data

While specific spectra are not provided in this guide, the availability of spectroscopic data is noted. The expected characteristics are described below.

| Spectroscopic Technique | Data Availability & Expected Characteristics |

| ¹H NMR | Data is available.[4] Expected signals would include a singlet for the methoxy protons (-OCH₃), and multiplets for the methylene protons (-CH₂-) and the vinylic proton (=CH-) in the pyran ring. |

| ¹³C NMR | Data is available.[4] Expected signals would correspond to the methoxy carbon, the sp² carbons of the double bond, and the sp³ carbons of the methylene groups in the ring. |

| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is available.[5] Key absorptions are expected for C=C stretching (enol ether), C-O-C stretching (ether linkages), and C-H stretching (alkane and alkene). |

| Mass Spectrometry (MS) | Electron ionization mass spectrum data is available through the NIST WebBook.[1][6] The molecular ion peak (M⁺) would be expected at m/z 114, corresponding to the molecular weight. |

Experimental Protocols

Synthesis Protocol: Elimination of Methanol from 4,4-Dimethoxytetrahydropyran

An efficient synthesis of this compound (MDHP) involves the titanium tetrachloride (TiCl₄) driven elimination of methanol from 4,4-dimethoxytetrahydropyran.[7][8] This method has been reported to yield the product in the range of 55-60%.[7]

Materials:

-

4,4-dimethoxytetrahydropyran

-

Dichloromethane (CH₂Cl₂)

-

Titanium tetrachloride (TiCl₄)

-

Pyridine

-

Potassium hydroxide (KOH), ground and dried

Procedure:

-

A solution of 4,4-dimethoxytetrahydropyran in CH₂Cl₂ is cooled to -78 °C with stirring.[7]

-

TiCl₄ is added to the cooled solution over a short period (e.g., 2 minutes).[7]

-

The reaction is allowed to proceed for a set time (e.g., 1 hour).[7]

-

Pyridine is added to the reaction mixture, followed by the addition of ground, dried KOH.[7]

-

The product, this compound, is then isolated from the reaction mixture, typically by distillation.[7]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the qualitative and semi-quantitative analysis of volatile compounds like this compound.

General Procedure:

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent such as dichloromethane or ethyl acetate. If necessary, prepare serial dilutions for calibration standards.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, which is heated to ensure vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry Detection: As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries (like the NIST library) and by analyzing its fragmentation pattern.[6]

Applications in Synthesis

This compound is a precursor for the 4-methoxytetrahydropyran-4-yl (MTHP) protecting group.[7][8] MTHP acetals are used for the protection of hydroxyl groups in organic synthesis, offering advantages over traditional protecting groups like tetrahydropyran-2-yl (THP) and methoxymethyl (MOM).[7] Specifically, MTHP acetals have a stability comparable to THP acetals but, like MOM acetals, do not introduce a new stereogenic center upon reaction with a chiral alcohol.[7][8]

References

- 1. 5,6-Dihydro-4-methoxy-2H-pyran [webbook.nist.gov]

- 2. 3,6-dihydro-4-methoxy-2H-pyran | C6H10O2 | CID 87051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 17327-22-9 | AChemBlock [achemblock.com]

- 4. ichemical.com [ichemical.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 5,6-Dihydro-4-methoxy-2H-pyran [webbook.nist.gov]

- 7. 2024.sci-hub.ru [2024.sci-hub.ru]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-Methoxy-3,6-dihydro-2H-pyran (MDHP): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3,6-dihydro-2H-pyran (MDHP), also known as 4-methoxy-5,6-dihydro-2H-pyran, is a key intermediate for the introduction of the 4-methoxytetrahydropyran-4-yl (MTHP) protecting group. MTHP acetals offer advantages over traditional protecting groups like tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers, as they provide comparable stability to THP acetals without introducing a new stereocenter in chiral substrates.[1] This document provides a detailed protocol for the efficient synthesis of MDHP via the titanium tetrachloride (TiCl₄) mediated elimination of methanol from 4,4-dimethoxytetrahydropyran.[1]

Introduction

The protection of hydroxyl groups is a fundamental operation in the multi-step synthesis of complex molecules, particularly in natural product synthesis and drug development.[1] Acetal protecting groups are widely used, with THP and MOM ethers being prominent examples. However, THP ethers form diastereomers with chiral alcohols, and MOM ethers require relatively harsh acidic conditions for deprotection.[1] The MTHP group, derived from MDHP, circumvents these issues. The primary challenge, which has limited the broader application of MTHP acetals, has been the difficulty in preparing the MDHP reagent efficiently.[1] The protocol described herein presents an optimized, high-yield synthesis of MDHP.[1]

Reaction Scheme

The synthesis of this compound (MDHP) proceeds via the elimination of methanol from 4,4-dimethoxytetrahydropyran, driven by the Lewis acid titanium tetrachloride.

Caption: Synthesis of MDHP from 4,4-dimethoxytetrahydropyran.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of MDHP.

| Parameter | Value | Reference |

| Starting Material | 4,4-Dimethoxytetrahydropyran (50.2 g, 0.34 mol) | [1] |

| Reagent (Lewis Acid) | Titanium Tetrachloride (41.4 mL, 0.38 mol) | [1] |

| Reagent (Base) | Pyridine (137.5 mL, 1.7 mol) | [1] |

| Quenching Agent | Ground Potassium Hydroxide (108 g) | [1] |

| Solvent | Dichloromethane (CH₂Cl₂) (500 mL) | [1] |

| Product Yield | 33.6 g (86%) | [1] |

| Product Boiling Point | 60–62 °C at 15 mmHg | [1] |

| Product Purity (Typical) | 97% | [2] |

| Molecular Formula | C₆H₁₀O₂ | [2][3] |

| Molecular Weight | 114.14 g/mol | [2][4] |

Experimental Protocol

This protocol is based on the efficient preparation method reported for MDHP.[1]

Materials and Equipment:

-

500 mL round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Addition funnel

-

Thermometer

-

Distillation apparatus (Vigreux or helix-packed fractionation column)

-

Ice-cooled receiver flask

-

Standard laboratory glassware

-

Vacuum pump

Reagents:

-

4,4-Dimethoxytetrahydropyran (50.2 g, 0.34 mol)

-

Dichloromethane (CH₂Cl₂), anhydrous (500 mL)

-

Titanium tetrachloride (TiCl₄) (41.4 mL, 0.38 mol)

-

Pyridine, anhydrous (137.5 mL, 1.7 mol)

-

Potassium hydroxide (KOH), ground and dried (108 g)

-

Triethylamine (5 mL)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Water

-

Saturated brine solution

Procedure:

Caption: Step-by-step workflow for the synthesis of MDHP.

-

Reaction Setup: To a stirred solution of 4,4-dimethoxytetrahydropyran (50.2 g, 0.34 mol) in dichloromethane (500 mL) in a round-bottom flask, cool the mixture to -78 °C using a dry ice/acetone bath.[1]

-

Addition of Lewis Acid: Add titanium tetrachloride (41.4 mL, 0.38 mol) dropwise over 2 minutes.[1]

-

Reaction Time: Maintain the reaction at -78 °C and continue stirring for 1 hour.[1]

-

Quenching: After 1 hour, add pyridine (137.5 mL, 1.7 mol), followed by the addition of ground and dried potassium hydroxide (108 g).[1]

-

Filtration: Allow the mixture to warm to room temperature and stir for an additional hour. Filter the resulting slurry through a pad of Celite, washing the filter cake with additional dichloromethane.[1]

-

Aqueous Work-up: Combine the filtrates and wash sequentially with water (250 mL) and saturated brine (250 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[1]

-

Concentration: Filter off the drying agent and concentrate the solution under reduced pressure. It is crucial to keep the water bath temperature below 30 °C during this step.[1]

-

Purification: To the resulting residue, add triethylamine (5 mL). Purify the product by fractional distillation under reduced pressure (15 mmHg), ensuring the receiver flask is cooled with an ice bath. The use of a helix-packed fractionation column is recommended to achieve high purity and yield. A Vigreux column may also be used, but this could result in a lower yield due to pyridine-contaminated fractions.[1]

-

Collection: Collect the fraction boiling at 60–62 °C. This provides pure this compound (MDHP) with a typical yield of 86%.[1]

Safety Precautions

-

Titanium tetrachloride is highly corrosive and reacts violently with moisture, releasing HCl gas. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

The quenching process with pyridine and KOH is exothermic. Add reagents slowly and ensure adequate cooling.

Conclusion

The described TiCl₄-driven elimination provides a reliable and high-yielding pathway to this compound, a valuable reagent for the protection of hydroxyl groups. This protocol offers a significant improvement over previously reported methods, facilitating broader access to the MTHP protecting group for applications in complex organic synthesis.[1]

References

Application Note: Titanium Tetrachloride-Driven Synthesis of 4-Methoxy-3,6-dihydro-2H-pyran

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted dihydropyrans are significant structural motifs found in numerous biologically active natural products and are versatile building blocks in organic synthesis.[1] The 4-methoxy-3,6-dihydro-2H-pyran (MDHP) is a valuable reagent for the introduction of the 4-methoxytetrahydropyran-4-yl (MTHP) protecting group for alcohols. MTHP acetals offer advantages over traditional protecting groups like tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers, as they provide comparable stability to THP ethers while avoiding the creation of a new stereocenter upon reaction with a chiral alcohol.[2]

Historically, the synthesis of MDHP has been challenging, limiting the broader application of the MTHP protecting group.[2] This application note details an efficient and robust protocol for the synthesis of this compound via a titanium tetrachloride (TiCl₄) driven elimination of methanol from 4,4-dimethoxytetrahydropyran.[2] TiCl₄, a powerful Lewis acid, facilitates this transformation under mild conditions, providing a practical route to this useful synthetic intermediate.[3][4]

Experimental Protocol

This protocol is based on the efficient preparation of MDHP reported by Faja, M. et al.

Materials and Reagents

-

4,4-Dimethoxytetrahydropyran

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and hotplate/cooling bath

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas (Argon or Nitrogen).

-

Initial Solution: To the flask, add 4,4-dimethoxytetrahydropyran (50.2 g, 0.34 mol) and anhydrous dichloromethane (500 mL).

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Addition of TiCl₄: Slowly add titanium tetrachloride (41.4 mL, 0.38 mol) to the stirred solution via the dropping funnel over a period of 2 minutes. An exothermic reaction may be observed. Maintain the internal temperature at or below -70 °C during the addition.

-

Reaction Monitoring: After the addition is complete, monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution while maintaining vigorous stirring. Caution: This is an exothermic process and may cause gas evolution.

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by vacuum distillation to yield this compound as a colorless liquid.

Data Presentation

The following tables summarize the quantitative data for the synthesis and the physical properties of the product.

Table 1: Reaction Parameters and Yield

| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Quantity (mL) | Moles (mol) | Molar Equiv. |

| 4,4-Dimethoxytetrahydropyran | 146.18 | 50.2 | - | 0.34 | 1.0 |

| Titanium tetrachloride | 189.68 | - | 41.4 | 0.38 | 1.1 |

| Product | Yield (%) | ||||

| This compound | Not explicitly stated, but described as "efficient" |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| CAS Number | 17327-22-9[5][6][7] |

| Molecular Formula | C₆H₁₀O₂[5][7] |

| Molecular Weight | 114.14 g/mol [5][7] |

| Appearance | Colorless liquid |

| Boiling Point | 59 °C / 20 mmHg[8] |

| Density | 1.022 g/mL at 25 °C[8] |

| Refractive Index (n20/D) | 1.462[8] |

| ¹H NMR (CDCl₃) | Data not available in search results. |

| ¹³C NMR (CDCl₃) | Data not available in search results. |

| IR Spectrum | Available in spectral databases.[5][7] |

Visualizations

Experimental Workflow

Caption: Workflow for the TiCl₄-driven synthesis of this compound.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the elimination of methanol from 4,4-dimethoxytetrahydropyran.

Discussion